molecular formula C13H18O4 B14414807 Butyl 3,4-dimethoxybenzoate CAS No. 82602-76-4

Butyl 3,4-dimethoxybenzoate

Cat. No.: B14414807
CAS No.: 82602-76-4
M. Wt: 238.28 g/mol
InChI Key: ABBWKQQUUQIENF-UHFFFAOYSA-N
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Description

. It is an ester derived from 3,4-dimethoxybenzoic acid and butanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl 3,4-dimethoxybenzoate can be synthesized through the esterification of 3,4-dimethoxybenzoic acid with butanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for higher efficiency and scalability compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Butyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3,4-dimethoxybenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: 3,4-dimethoxybenzoic acid.

    Reduction: Butyl 3,4-dimethoxybenzyl alcohol.

    Substitution: Products depend on the nucleophile used, such as 3,4-dimethoxyphenol if hydroxide is used.

Scientific Research Applications

Butyl 3,4-dimethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 3,4-dimethoxybenzoate is unique due to its specific ester group, which influences its physical and chemical properties, making it suitable for particular applications in various fields.

Properties

CAS No.

82602-76-4

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

butyl 3,4-dimethoxybenzoate

InChI

InChI=1S/C13H18O4/c1-4-5-8-17-13(14)10-6-7-11(15-2)12(9-10)16-3/h6-7,9H,4-5,8H2,1-3H3

InChI Key

ABBWKQQUUQIENF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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